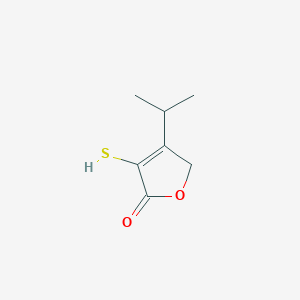

3-Propan-2-yl-4-sulfanyl-2H-furan-5-one

Description

Structure

3D Structure

Properties

CAS No. |

149912-68-5 |

|---|---|

Molecular Formula |

C7H10O2S |

Molecular Weight |

158.22 g/mol |

IUPAC Name |

3-propan-2-yl-4-sulfanyl-2H-furan-5-one |

InChI |

InChI=1S/C7H10O2S/c1-4(2)5-3-9-7(8)6(5)10/h4,10H,3H2,1-2H3 |

InChI Key |

BJJBTCLCJVELSN-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=O)OC1)S |

Canonical SMILES |

CC(C)C1=C(C(=O)OC1)S |

Synonyms |

2(5H)-Furanone,3-mercapto-4-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Propan 2 Yl 4 Sulfanyl 2h Furan 5 One

Reactivity of the Furanone Lactone Moiety

The 2(5H)-furanone core is an α,β-unsaturated lactone, a structural motif that is highly reactive due to the presence of a carbonyl group conjugated with a carbon-carbon double bond. This arrangement creates multiple electrophilic sites susceptible to attack. nih.govmasterorganicchemistry.com

Electrophilic and Nucleophilic Reactions on the Unsaturated γ-Lactone Ring

The unsaturated γ-lactone ring in furanone derivatives is an ambident electrophile, meaning it can react with nucleophiles at more than one site. Nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or at the β-carbon of the double bond (1,4-addition or Michael addition). The latter is often favored due to the conjugated system. The reactivity of such lactones has been characterized by their reactions with various nucleophiles. chemrxiv.orgyoutube.com

Impact of Conjugation on Furanone Reactivity

Conjugation between the C=C double bond and the C=O group is a critical factor governing the reactivity of the furanone ring. This electronic interaction delocalizes the π-electrons across the system, which raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially decreasing the reactivity of the carbonyl group toward nucleophiles compared to a non-conjugated system. msu.edu However, this same conjugation stabilizes the intermediate formed during a 1,4-nucleophilic (Michael) addition, making this pathway a common reaction for α,β-unsaturated lactones. acs.org The high reactivity of 2(5H)-furanones is largely attributed to this conjugated system, which makes the molecule susceptible to attack from a variety of nucleophiles. nih.govmasterorganicchemistry.com

Transformations Involving the Sulfanyl (B85325) Group

The sulfanyl (-SH) group is a versatile functional group that can undergo a variety of chemical transformations, most notably oxidation and nucleophilic reactions.

Controlled Oxidation of the Sulfanyl Moiety to Sulfoxides and Sulfones

The sulfur atom in the sulfanyl group can be selectively oxidized to higher oxidation states, namely sulfoxides (sulfinyl) and sulfones (sulfonyl). This transformation is synthetically valuable as it significantly alters the electronic properties and biological activity of the molecule. The controlled oxidation of sulfides to sulfoxides, and further to sulfones, can be achieved using a variety of oxidizing agents and conditions. The selectivity for either the sulfoxide (B87167) or the sulfone is often controlled by the stoichiometry of the oxidant and the reaction temperature. nih.govwikipedia.org For instance, the oxidation of 4-arylsulfanyl derivatives of 2(5H)-furanone to the corresponding sulfones has been successfully achieved using an excess of hydrogen peroxide in acetic acid. nih.gov

Below is a table summarizing common reagents used for the controlled oxidation of sulfides.

| Oxidizing Agent | Target Product | Typical Conditions | Reference(s) |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide or Sulfone | Excess H₂O₂ for sulfone formation. | nih.gov |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | 1.5 equiv. UHP for sulfoxide; 2.5 equiv. UHP for sulfone. | |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide or Sulfone | Stoichiometry dependent; 1 equiv. for sulfoxide, >2 equiv. for sulfone. | |

| Sodium periodate (NaIO₄) | Sulfoxide | Mild conditions, often used for selective sulfoxide synthesis. | |

| Potassium permanganate (KMnO₄) | Sulfone | Strong oxidant, typically leads to the sulfone. |

This table presents generalized conditions; specific substrates may require optimization.

Nucleophilic Reactions and Exchange Mechanisms of Sulfur Centers (e.g., Thiolate-Thiolate Exchange)

The sulfur atom of a sulfanyl group is nucleophilic, especially in its deprotonated thiolate form (-S⁻). Thiolates are excellent nucleophiles and can participate in various substitution and addition reactions. youtube.com In the context of furanones, the introduction of the sulfanyl group at the C4 position can be achieved via nucleophilic substitution of a suitable leaving group (e.g., a halogen) by a thiol. For example, the thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones occurs regioselectively at the C4 position. nih.govnih.gov

Thiol-disulfide exchange is a fundamental reaction involving sulfur centers, where a thiolate attacks a disulfide bond in an Sₙ2-type mechanism. nih.gov While the title compound contains a sulfanyl group rather than a disulfide, similar exchange mechanisms, such as thiol-thioester exchange, can occur. ecust.edu.cn These reactions proceed via nucleophilic attack of a thiolate on an electrophilic sulfur center, leading to the displacement of another thiol. The rate of these exchanges is influenced by the nucleophilicity of the attacking thiolate and the stability of the leaving group. nih.gov

General Ring Transformations and Rearrangements in Furanone Chemistry

Furanones are a class of five-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis. mdpi.com Their reactivity is dictated by the arrangement of the carbonyl group and the endocyclic double bond, leading to two primary isomers: 2(5H)-furanones and 3(2H)-furanones. foreverest.net The inherent structural features, including a conjugated system and reactive sites, predispose the furanone ring to a variety of transformations and rearrangements.

The furanone skeleton is present in numerous natural products and pharmacologically important molecules. mdpi.com The reactivity of these compounds is influenced by the substituents on the ring. For instance, the presence of two labile halogen atoms in 3,4-dihalo-5-hydroxy-2(5H)-furanones offers numerous possibilities for introducing other functional groups through nucleophilic substitution. mdpi.com

A common characteristic of some furanones is their existence in equilibrium with tautomeric forms. For example, 2-furanone can exist in equilibrium with its tautomer, 2-hydroxyfuran, which acts as an intermediate in the base-catalyzed interconversion between α- and β-furanones. wikipedia.org Furthermore, in the presence of a base, 3,4-dihalo-5-hydroxy-2(5H)-furanones can undergo ring-opening to form an acyclic aldehyde-acid, which can then participate in further reactions. mdpi.com

Furanone rings can undergo a variety of transformations, including:

Oxidation: The oxidation of furanone derivatives can lead to different products depending on the substituents and the oxidizing agent used. For example, 4-substituted sulfanylfuran-2(5H)-ones can be oxidized to the corresponding sulfoxides or sulfones. researchgate.net The oxidation of furfural is a common method for preparing 2-furanone. wikipedia.org

Reduction: Simple furans are not easily reduced to tetrahydrofurans without ring opening. However, furoic acid can be decomposed into dihydrofurans. pharmaguideline.com Furanones can be converted into furans through a two-step process involving reduction followed by dehydration. wikipedia.org

Cycloaddition Reactions: Furanones can participate in cycloaddition reactions. For instance, the cycloaddition of oxazoles with acetylenic dienophiles, a type of Diels-Alder reaction, results in the formation of a furan (B31954) ring. pharmaguideline.com

Ring Contraction and Expansion: Ring transformations can also occur from other heterocyclic systems to form furans. Pyrylium salts can be oxidized to form 2-acylfurans via ring contraction. pharmaguideline.com Conversely, alkynic oxiranes can undergo ring expansion to yield furans when treated with sulfuric acid and mercury sulfate. pharmaguideline.com

Rearrangements: Novel rearrangements within the furanone core have been reported. A notable example is the 3(2H)-furanone to 2(5H)-furanone rearrangement, which provides a pathway for the synthesis of new classes of γ-lactone amides. acs.org This transformation is believed to proceed through a complex mechanism involving the activation of a carboxylic acid group on the furanone ring. acs.org Another transformation involves the oxidative dearomatization of furan-containing compounds, which can lead to the formation of new cyclic systems through subsequent cyclization, such as in the Paal-Knorr synthesis. nih.govnih.gov

The reactivity of the furanone core is summarized in the following table:

| Reaction Type | Reagents/Conditions | Product Type |

| Tautomerism | Base catalysis | Interconversion between furanone isomers (e.g., α and β forms) wikipedia.org |

| Ring Opening | Base | Acyclic forms (e.g., aldehyde-acids) mdpi.com |

| Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides, Sulfones researchgate.net |

| Reduction | Two-step process | Furans wikipedia.org |

| Cycloaddition | Dienophiles (e.g., acetylenes) | Fused or substituted furans pharmaguideline.com |

| Rearrangement | Activating agents (e.g., BOP-Cl) | Isomeric furanones (e.g., 2(5H)-furanone amides) acs.org |

These general transformation pathways highlight the chemical versatility of the furanone ring system, providing numerous opportunities for the synthesis of complex and biologically active molecules.

Spectroscopic and Advanced Analytical Characterization of 3 Propan 2 Yl 4 Sulfanyl 2h Furan 5 One

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental IR spectrum is available to list and analyze the characteristic vibrational frequencies for the functional groups (e.g., C=O, C=C, C-S, S-H) of the target molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

There is no published HRMS data to confirm the precise mass and molecular formula of 3-Propan-2-yl-4-sulfanyl-2H-furan-5-one.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Chiral Recognition

The compound has not been crystallized and analyzed by single-crystal X-ray diffraction, so no data on its solid-state structure, bond lengths, bond angles, or crystal packing is available.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

No specific methods for the isolation or purity assessment of this compound using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) have been documented.

To fulfill this request, primary experimental research on the synthesis and characterization of this compound would be required.

Theoretical and Computational Investigations of 3 Propan 2 Yl 4 Sulfanyl 2h Furan 5 One

Quantum Chemical Approaches for Molecular Geometry Optimization and Conformation Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional structure of molecules like 3-Propan-2-yl-4-sulfanyl-2H-furan-5-one. researchgate.netresearchgate.net Geometry optimization calculations aim to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. researchgate.net For flexible molecules, a conformational analysis is crucial to identify different spatial arrangements (conformers) and their relative stabilities. researchgate.net

The process typically begins by constructing an initial 3D model of the molecule. This structure is then optimized using a chosen DFT functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net The potential energy surface (PES) can be scanned by systematically rotating flexible bonds, such as those in the propan-2-yl and sulfanyl (B85325) groups, to locate all possible low-energy conformers. researchgate.net Each identified conformer is then fully optimized to find its minimum energy geometry.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Length | C-C (isopropyl) | 1.53 Å |

| Bond Angle | O=C-C | 125.5° |

| Bond Angle | C-S-H | 96.2° |

| Dihedral Angle | C-C-S-H | -175.0° |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. irjweb.commdpi.com The interaction between the HOMO of one molecule (nucleophile) and the LUMO of another (electrophile) governs many chemical reactions. youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to its electron affinity and ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.comajchem-b.com A small energy gap suggests that the molecule is more polarizable and requires less energy to undergo electronic excitation, indicating higher chemical reactivity. irjweb.commdpi.com Conversely, a large HOMO-LUMO gap implies high kinetic stability and lower chemical reactivity. irjweb.commdpi.com Analysis of the HOMO and LUMO energy levels for furanone derivatives helps in understanding their electronic properties and predicting their behavior in chemical reactions. ajchem-b.comwuxiapptec.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.47 |

Note: The data in Table 2 is illustrative, based on typical values for substituted furanone derivatives found in computational studies. ajchem-b.commalayajournal.org A smaller gap generally indicates higher reactivity. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinity via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This in silico method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule like this compound to a biological target. researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's geometry is optimized, and the protein structure is typically obtained from a database like the Protein Data Bank (PDB). researchgate.net A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net A more negative docking score generally indicates a more favorable binding interaction. researchgate.net

The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.net This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For instance, the furanone's carbonyl oxygen could act as a hydrogen bond acceptor, while the propan-2-yl group could engage in hydrophobic interactions.

| Parameter | Value/Description |

|---|---|

| Protein Target (PDB ID) | XXXX |

| Docking Score (kcal/mol) | -7.8 |

| Key Interacting Residues | Val23, Leu88, Cys90 |

| Types of Interactions | Hydrogen bond with Cys90 (backbone C=O), Hydrophobic interactions with Val23, Leu88 |

Note: The data in Table 3 is hypothetical and for illustrative purposes, demonstrating typical outputs from a molecular docking simulation. researchgate.netresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful methods to elucidate the detailed pathways of chemical reactions, known as reaction mechanisms. ucsb.edu By modeling the transformation from reactants to products, researchers can identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as cycloadditions or nucleophilic attacks, DFT calculations can be employed to map out the potential energy surface. acs.orgacs.org Methods like the synchronous transit-guided quasi-Newton (STQN) method or transition state optimization algorithms are used to locate the precise geometry of the transition state. ucsb.edu A key characteristic of a true transition state is that it is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

These computational studies can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) by comparing the activation energies of the competing pathways. The path with the lowest activation energy is the most kinetically favorable. Such investigations offer a molecular-level understanding of reactivity that is often difficult to obtain through experiments alone. researchgate.net

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

| Products | -15.0 |

| Activation Energy (Ea) | 22.5 |

| Reaction Energy (ΔErxn) | -15.0 |

Note: The data in Table 4 is hypothetical, illustrating how computational methods can quantify the energetics of a reaction pathway. ucsb.edu

Predictive Models for Chemical Reactivity and Stability

Predictive models, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, leverage computational data to forecast the chemical reactivity, stability, or biological activity of molecules. nih.govresearchgate.netresearchgate.net These models are built by establishing a mathematical correlation between a set of calculated molecular descriptors and an observed property. rsc.org

For this compound, a variety of quantum chemical descriptors can be calculated to serve as inputs for such models. These descriptors quantify different aspects of the molecule's electronic and structural properties. Examples include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. irjweb.comajchem-b.com

Global Reactivity Descriptors: Chemical hardness, softness, and electrophilicity index, which are derived from HOMO and LUMO energies. irjweb.commdpi.com

Thermodynamic Descriptors: Heat of formation and Gibbs free energy, which indicate molecular stability. researchgate.net

By building a model using a dataset of similar furanone derivatives with known reactivity or stability data, it becomes possible to predict these properties for new or untested compounds like this compound. researchgate.net These in silico models are valuable for efficiently screening large numbers of compounds, prioritizing candidates for synthesis, and gaining insights into the structural features that govern chemical behavior. researchgate.netnih.gov

| Descriptor | Calculated Value | Predicted Property |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.47 | Chemical Reactivity |

| Dipole Moment (Debye) | 3.15 | Polarity, Solubility |

| Chemical Hardness (η) | 2.24 | Kinetic Stability |

| Electrophilicity Index (ω) | 2.78 | Electrophilic Character |

| Heat of Formation (kcal/mol) | -85.6 | Thermodynamic Stability |

Note: The data in Table 5 is illustrative, representing typical quantum chemical descriptors that can be calculated and used to build predictive QSAR/QSPR models. mdpi.comajchem-b.com

Structure Activity Relationships Sar and Rational Design of Sulfanyl Furanone Derivatives

Influence of the Sulfanyl (B85325) Moiety on Biological Activity and Selectivity

The introduction of a sulfur-containing group, such as a sulfanyl (thioether) or a sulfonyl moiety, into the 2(5H)-furanone ring is a significant strategy for modulating biological activity. nih.gov The sulfonyl group, in particular, is recognized for its unique bulk and electronic properties, which can confer potent and diverse biological effects, including antimicrobial, antifungal, anti-inflammatory, and anti-cancer activities. nih.gov

In the context of furanone derivatives, the oxidation of a thioether to a sulfone has been shown to be a critical modification. For instance, studies on a series of chiral 2(5H)-furanone derivatives revealed that while the initial thioethers demonstrated some activity, the corresponding sulfones exhibited significantly enhanced antimicrobial properties. nih.gov One leading compound, a chiral 2(5H)-furanone sulfone, showed prominent activity against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) of 8 μg/mL. nih.govnih.gov This suggests that the sulfonyl group is a key pharmacophore.

The combination of a sulfonyl group with the unsaturated γ-lactone moiety of the furanone ring is an attractive approach to diversify and increase biological activity. nih.gov Research has indicated that sulfonyl-containing compounds can effectively repress the growth of staphylococci, highlighting the antibacterial potential of this functional group. frontiersin.org The sulfonyl moiety is believed to contribute to the biocidal properties of these furanone derivatives. nih.gov

| Compound Type | Sulfur Moiety | Observed Biological Activity | Reference |

|---|---|---|---|

| Furanone Thioether | Sulfanyl (Thioether) | Moderate antimicrobial/biofilm-preventing activity. | nih.gov |

| Furanone Sulfone | Sulfonyl (-SO₂) | Significantly enhanced antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC of 8 μg/mL). | nih.govnih.gov |

Stereochemical Effects on Activity Profiles of Chiral Sulfanyl Furanones

Stereochemistry plays a pivotal role in the biological activity of pharmaceuticals, as chiral molecules can interact differently with their biological targets. In the realm of sulfanyl furanones, the synthesis and evaluation of optically active derivatives have provided valuable insights into stereochemical effects. nih.govnih.gov

Research involving the synthesis of chiral 2(5H)-furanone sulfones has demonstrated the importance of specific stereoisomers for biological function. nih.govnih.gov These compounds are often derived from stereochemically pure precursors, such as 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. nih.govnih.gov The resulting chiral sulfones possess distinct three-dimensional structures that influence their interaction with bacterial targets.

For example, a leading compound identified in one study, which possessed a sulfonyl group and an l-borneol moiety, exhibited potent activity against Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov Another related compound, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), which incorporates an l-menthol moiety, also demonstrated significant antibacterial activity against both planktonic and biofilm-embedded S. aureus. frontiersin.org The specific stereoconfiguration of the terpene moiety (l-borneol or l-menthol) is crucial, as it dictates the spatial arrangement of the molecule, which in turn affects its binding affinity and efficacy. The introduction of these chiral auxiliaries not only helps in controlling the stereochemistry but also enhances the biological properties, potentially by facilitating diffusion into the biofilm matrix. frontiersin.org

The Role of the Propan-2-yl (Isopropyl) Group in Modulating Biological Response

The propan-2-yl, or isopropyl, group is a common substituent in biologically active molecules, and its presence can significantly modulate the compound's properties. Within the context of sulfanyl furanone derivatives, the isopropyl group is often part of a larger chiral moiety, such as l-menthol. frontiersin.org

Systematic Variation of Furanone Ring Substituents for Targeted Activity

Systematic modification of substituents on the furanone ring is a classical SAR strategy to optimize biological activity. oncodesign-services.com Studies on various furanone analogues have revealed several key structural features that are critical for their function, particularly as quorum sensing (QS) inhibitors. nih.govucc.ie

Substitution at C3: The length of the alkyl chain at the C3 position can influence activity. For instance, a furanone with a hexyl chain at C3 was found to have slightly better activity than analogues with shorter propyl or butyl chains. ucc.ie

Substitution at C4: The nature of the substituent at the C4 position is often critical. In some series of bromofuranones, a bromine atom at this position was deemed essential for potent biofilm inhibition. ucc.ie In the synthesis of sulfanyl derivatives, this position is where the thiol moiety is introduced, which can then be oxidized to the highly active sulfonyl group. nih.govnih.gov

Exocyclic Group at C5: For naturally occurring furanones, the presence of at least one halogen, typically bromine, on an exocyclic vinyl group at C5 is often necessary for efficacy as QS inhibitors. ucc.ie

These findings underscore that a multi-pronged approach to substitution is necessary. The biological response is not dictated by a single substituent but by the interplay of various groups around the furanone core.

| Position | Substituent Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| C3 | Alkyl chain length (propyl, butyl, hexyl) | Longer alkyl chains (e.g., hexyl) can confer slightly better activity. | ucc.ie |

| C4 | Halogen (e.g., Bromine) | Considered critical for biofilm inhibition in some series. | ucc.ie |

| C4 | Aryl-sulfanyl vs. Aryl-sulfonyl | Oxidation to sulfonyl group significantly enhances antimicrobial potency. | nih.gov |

| C5 | Chiral terpene moiety (l-menthol, l-borneol) | Introduces specific stereochemistry crucial for high antimicrobial efficacy. | nih.govfrontiersin.org |

Computational Approaches to SAR Studies and Rational Drug Design

Computational chemistry provides powerful tools to complement experimental SAR studies and accelerate the rational design of new drugs. oncodesign-services.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are integral to modern drug discovery. oncodesign-services.comnih.gov

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. oncodesign-services.comnih.gov This approach saves significant time and resources by focusing experimental efforts on the most promising candidates. oncodesign-services.com

Future Perspectives and Emerging Research Avenues for 3 Propan 2 Yl 4 Sulfanyl 2h Furan 5 One

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-Propan-2-yl-4-sulfanyl-2H-furan-5-one and its analogs lies in the development of more efficient, sustainable, and versatile methodologies. While classical approaches to furanone synthesis exist, emerging research will likely focus on the following areas:

Catalytic Asymmetric Synthesis: A primary objective will be the development of catalytic enantioselective methods to access chiral variants of the molecule. This could involve transition-metal catalysis or organocatalysis to control the stereochemistry at the C3 position, which is crucial for specific biological interactions.

Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize sustainability. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions such as microwave-assisted or flow chemistry processes. frontiersin.org The development of one-pot or tandem reactions that minimize waste and purification steps will also be a key focus.

Late-Stage Functionalization: The ability to modify the furanone core in the final steps of a synthesis is highly desirable for creating a library of analogs for structure-activity relationship (SAR) studies. Research into selective C-H activation or other late-stage functionalization techniques will be instrumental in this regard.

| Synthetic Approach | Key Advantages | Potential Research Direction |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, enhanced biological specificity. | Development of novel chiral ligands and organocatalysts. |

| Green Chemistry | Reduced environmental impact, increased safety and efficiency. | Utilization of biomass-derived starting materials and solvent-free reaction conditions. |

| Late-Stage Functionalization | Rapid diversification of the core structure, facilitation of SAR studies. | Exploration of regioselective C-H functionalization and cross-coupling reactions. |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The unique combination of a lactone, a double bond, and a sulfanyl (B85325) group in this compound suggests a rich and underexplored reactivity profile. Future research is expected to delve into:

Thiol-Ene and Thiol-Yne Click Chemistry: The sulfanyl group provides a handle for "click" chemistry reactions, allowing for the facile conjugation of the furanone to other molecules of interest, such as polymers, biomolecules, or fluorescent tags.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the furanone ring under various conditions (e.g., acidic, basic, enzymatic) could reveal novel ring-opening or rearrangement pathways, leading to the synthesis of new heterocyclic systems.

Oxidation and Reduction Chemistry: The sulfur atom can exist in various oxidation states, offering opportunities to synthesize sulfoxide (B87167) and sulfone analogs. nih.gov These derivatives may exhibit distinct electronic properties and biological activities.

A deeper mechanistic understanding of these transformations, aided by kinetic studies and computational analysis, will be crucial for controlling reaction outcomes and designing new synthetic applications.

Advanced Computational Modeling for Precise Structure-Function Relationships

Computational chemistry will play an increasingly vital role in predicting the properties and behavior of this compound. Future modeling efforts will likely concentrate on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other high-level computational methods will be employed to elucidate the molecule's electronic structure, conformational preferences, and reaction mechanisms. This can provide insights into its reactivity and spectroscopic properties.

Molecular Docking and Dynamics Simulations: To explore its potential as a therapeutic agent, molecular docking studies can predict the binding modes of the compound with various biological targets. mdpi.com Subsequent molecular dynamics simulations can provide a more dynamic picture of these interactions and help in predicting binding affinities.

QSAR (Quantitative Structure-Activity Relationship) Modeling: By generating a library of virtual analogs and calculating their physicochemical properties, QSAR models can be developed to predict biological activity and guide the design of more potent and selective compounds.

| Computational Method | Application | Expected Outcome |

| Quantum Mechanics (DFT) | Elucidation of electronic structure and reaction pathways. | Prediction of reactivity, spectroscopic data, and kinetic parameters. |

| Molecular Docking | Prediction of binding modes with biological targets. | Identification of potential protein targets and lead optimization. |

| Molecular Dynamics | Simulation of protein-ligand interactions over time. | Understanding of binding stability and conformational changes. |

| QSAR | Correlation of chemical structure with biological activity. | Predictive models for designing new analogs with enhanced activity. |

Expanding the Scope of Mechanistic Biological Investigations

While furanone derivatives are known for a wide range of biological activities, the specific therapeutic potential of this compound remains to be fully explored. nih.gov Future research should focus on:

Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a diverse panel of biological targets, including enzymes, receptors, and whole-cell assays, is necessary to identify its primary biological activities. This could include screens for anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com

Target Identification and Validation: For any identified biological activity, the next crucial step will be to identify the specific molecular target(s). This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: Once a target is validated, detailed mechanistic studies will be required to understand how the compound modulates the target's function at a molecular level. This will involve a combination of biochemical, biophysical, and cell-based assays.

Integration with Advanced Materials Science and Biotechnology

The unique chemical structure of this compound also presents opportunities for its application in materials science and biotechnology. Future research in this area could include:

Development of Functional Polymers: The furanone moiety can be incorporated into polymer backbones or as a pendant group to create functional materials with tailored properties. The sulfanyl group can also be used for cross-linking or surface modification.

Bioconjugation and Probe Development: Through its reactive handles, the molecule can be conjugated to biomolecules such as proteins or nucleic acids to create probes for studying biological processes or for diagnostic applications.

Smart Materials: The reactivity of the furanone ring could be exploited to develop "smart" materials that respond to specific stimuli, such as pH, light, or the presence of a particular analyte.

The exploration of these emerging research avenues will undoubtedly unlock the full potential of this compound, paving the way for new discoveries in chemistry, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-Propan-2-yl-4-sulfanyl-2H-furan-5-one, and how do reaction conditions influence yield?

- Methodology :

- Thiol addition to α,β-unsaturated lactones : Use nucleophilic thiols (e.g., propan-2-yl thiol) reacting with activated furanone intermediates under controlled pH (6–8) to avoid side reactions like oxidation or disulfide formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% by enhancing thiolate nucleophilicity .

- Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 80°C |

| Solvent | DMF or THF | DMF improves solubility |

| Catalyst | K₂CO₃ | Accelerates thiolate formation |

Q. How can computational tools predict the binding interactions of this compound with biological targets?

- Methodology :

- AutoDock Vina : Use this docking software to simulate ligand-protein interactions. The scoring function accounts for hydrophobic, hydrogen-bonding, and steric effects .

- Protocol :

Prepare the compound’s 3D structure (e.g., using Open Babel).

Define the protein’s binding pocket (e.g., catalytic site of cytochrome P450).

Run simulations with exhaustiveness = 20 to ensure sampling accuracy.

Q. What environmental factors affect the stability of this compound during storage and experimentation?

- Methodology :

- pH stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–8. LC-MS analysis shows degradation >20% at pH <5 due to lactone ring hydrolysis .

- Temperature sensitivity : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of this compound analogs?

- Methodology :

- Iterative data triangulation : Compare in vitro assays (e.g., IC₅₀ values) with structural analogs (e.g., trifluoromethylphenyl derivatives) to identify structure-activity relationships (SARs) .

- Case study : Discrepancies in antimicrobial activity (e.g., MIC ranging 8–64 µg/mL) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize data using standard protocols like CLSI guidelines .

Q. What strategies optimize the regioselectivity of sulfanyl group addition to the furanone core?

- Methodology :

- DFT calculations : Model transition states to predict regioselectivity (e.g., C4 vs. C5 sulfanyl addition). Higher electron density at C4 favors thiolate attack .

- Experimental validation :

| Substrate | Regioselectivity (C4:C5) |

|---|---|

| Electron-deficient | 9:1 |

| Electron-rich | 3:1 |

Q. How to evaluate the compound’s mechanism of action in enzyme inhibition studies?

- Methodology :

- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if Km increases with unchanged Vmax, competitive inhibition is likely .

- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., α-glucosidase) to confirm direct binding (Stern-Volmer constant ≥10⁴ M⁻¹) .

Data Contradiction Analysis

- Example : Conflicting cytotoxicity data (e.g., IC₅₀ = 50 µM vs. 120 µM in similar cell lines).

- Resolution steps :

Verify purity (HPLC ≥98%) and dissolution method (DMSO vs. aqueous buffer) .

Control for cell passage number and culture conditions (e.g., serum concentration) .

Replicate experiments with internal standards (e.g., cisplatin) to normalize variability .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.